molecular formula C7H9NO B094101 2,6-Dimethylpyridine N-oxide CAS No. 1073-23-0

2,6-Dimethylpyridine N-oxide

Cat. No. B094101
CAS RN: 1073-23-0
M. Wt: 123.15 g/mol
InChI Key: LIDGFHXPUOJZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238640B2

Procedure details

A solution of 2,6-lutidine N-oxide (41.6 g, 0.337 mol, 1.0 equiv.) in dry DCM (650 mL) was added to a flask containing trimethyloxonium tetrafluoroborate (50.0 g, 0.337 mol, 1.0 equiv.) at room temperature. under a nitrogen atmosphere. The mixture was stirred at room temperature for 3.0 hours, then concentrated in vacuo to give 78 g of crude 4-hydroxymethyl-2,6-dimethylpyridine. The crude product was dissolved in methanol (500 mL) and the solution was heated to reflux under a nitrogen atmosphere, then a solution of ammonium persulfate (24.6 g, 0.101 mol) in water (100 mL) was added dropwise. The mixture was stirred at reflux for 16 hours; TLC indicated complete reaction. Half of the solvents were removed in vacuo, then quenched with 10% NaOH solution to pH approximately 7, and evaporated to dryness. The residue was dissolved in methanol and filtered, the filtrate was concentrated in vacuum, and purified by column chromatography (eluting with methanol: DCM=5-15%) to give the title compound as a white solid. Yield: 24.7 g (52%).
Quantity
41.6 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[CH3:7].F[B-](F)(F)F.[CH3:15][O+:16](C)C>C(Cl)Cl>[OH:16][CH2:15][C:4]1[CH:3]=[C:2]([CH3:8])[N:1]=[C:6]([CH3:7])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
41.6 g
Type
reactant
Smiles
[N+]=1(C(=CC=CC1C)C)[O-]
Name
Quantity
650 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3.0 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=CC(=NC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: CALCULATEDPERCENTYIELD 168.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.